アトルバスタチン不純物F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin Impurity F is a byproduct formed during the synthesis and degradation of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Impurities in pharmaceutical compounds are critical to identify and quantify, as they can affect the safety and efficacy of the drug. Atorvastatin Impurity F is one of the specified impurities in the European Pharmacopoeia monograph for atorvastatin .

科学的研究の応用

Atorvastatin Impurity F has several scientific research applications:

Pharmaceutical Analysis: It is used to validate analytical methods for the quantification of impurities in atorvastatin formulations.

Drug Safety and Efficacy: Research on Atorvastatin Impurity F helps in understanding the safety and efficacy of atorvastatin by identifying potential toxicological effects.

Mechanistic Studies: The impurity is used in studies to understand the degradation pathways and stability of atorvastatin under various conditions.

作用機序

生化学分析

Biochemical Properties

Atorvastatin Impurity F plays a significant role in biochemical reactions by inhibiting the activity of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) . This enzyme is responsible for the production of cholesterol in the body, and its inhibition leads to a decrease in cholesterol levels. Additionally, Atorvastatin Impurity F has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . It also reduces the production of nitric oxide, a key mediator in the inflammatory response .

Cellular Effects

Atorvastatin Impurity F influences various types of cells and cellular processes. It has been shown to inhibit the expression of the NLRP3 inflammasome and disrupt the activity of caspase-1 in human THC-1 monocyte cell lines . This interference leads to a reduction in the secretion of interleukin-1 beta, which is crucial in the inflammatory response. Additionally, Atorvastatin Impurity F affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of HMG-CoA reductase .

Molecular Mechanism

The molecular mechanism of Atorvastatin Impurity F involves its binding interactions with biomolecules and enzyme inhibition. Atorvastatin Impurity F mimics and outcompetes the natural substrate molecule HMG-CoA, preventing its reduction to mevalonate and further cholesterol synthesis . This inhibition of HMG-CoA reductase is a key step in the cholesterol biosynthetic pathway. Additionally, Atorvastatin Impurity F has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atorvastatin Impurity F have been observed to change over time. The compound has been shown to be stable for at least 4 hours in solution at room temperature . Incubation of Atorvastatin Impurity F in human or rat serum at 37°C for up to 4 hours indicated no significant decomposition . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Atorvastatin Impurity F showing potential in reducing inflammation and oxidative damage .

Dosage Effects in Animal Models

The effects of Atorvastatin Impurity F vary with different dosages in animal models. Studies have shown that Atorvastatin Impurity F can enhance the efficacy of mesenchymal stem cells transplantation in animal models of acute myocardial infarction . High doses of Atorvastatin Impurity F may lead to toxic or adverse effects, including muscle-related side effects and potential liver damage .

Metabolic Pathways

Atorvastatin Impurity F is involved in metabolic pathways that include the inhibition of HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. Additionally, Atorvastatin Impurity F interacts with enzymes and cofactors involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .

Transport and Distribution

Atorvastatin Impurity F is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . The compound’s transport is facilitated by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of Atorvastatin Impurity F is primarily within the cytosolic and microsomal fractions of hepatic cells . This localization is crucial for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Additionally, Atorvastatin Impurity F may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Impurity F involves several steps, including the formation of intermediates and the final impurity. One common method involves the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The reaction conditions typically include the use of toluene as a solvent and reflux conditions .

Industrial Production Methods: In industrial settings, the production of Atorvastatin Impurity F is often a result of the synthesis and degradation processes of atorvastatin. The impurity can be isolated and identified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques .

化学反応の分析

Types of Reactions: Atorvastatin Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products and impurities .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and hydrochloric acid.

Major Products Formed: The major products formed from these reactions include atorvastatin lactone, desfluoro analogs, and various epimers .

類似化合物との比較

- Atorvastatin Impurity A

- Atorvastatin Impurity B

- Atorvastatin Impurity C

- Atorvastatin Impurity D

- Atorvastatin Impurity G

- Atorvastatin Impurity H

Comparison: Atorvastatin Impurity F is unique in its chemical structure and formation pathway compared to other impurities. While other impurities may form through different degradation processes or synthetic routes, Impurity F is specifically formed through the Paal-Knorr pyrrole synthesis and subsequent reactions . This uniqueness makes it an important compound to study in the context of atorvastatin’s stability and safety.

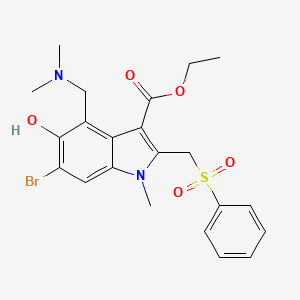

特性

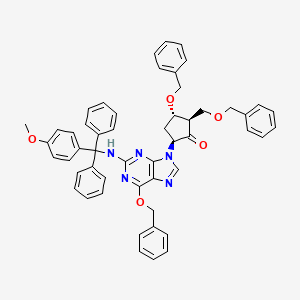

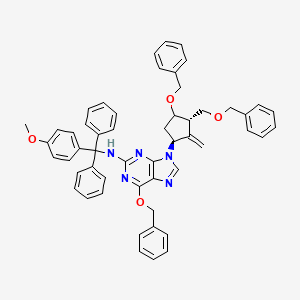

CAS番号 |

1371615-56-3 |

|---|---|

分子式 |

C40H47FN3O8Na |

分子量 |

739.82 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(Amide Impurity) Sodium Salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)

![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)